REACTION_SMILES
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[C:1](=[O:2])([OH:3])[c:4]1[cH:5][cH:6][c:7]([CH:8]=[O:9])[cH:10][cH:11]1.[CH2:17]1[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]1.[O:12]1[CH2:13][CH2:14][CH2:15][CH2:16]1.[OH2:23]>>[C:1](=[O:3])([c:4]1[cH:5][cH:6][c:7]([CH:8]=[O:9])[cH:10][cH:11]1)[N:20]1[CH2:19][CH2:18][CH2:17][CH2:22][CH2:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(C(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=Cc1ccc(C(=O)N2CCCCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |